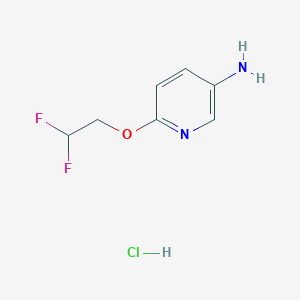
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a cyclopropane ring substituted with a carboxamide group and an acetamidophenyl moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent under specific conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an ester or an acid chloride) in the presence of a coupling agent.
Attachment of the Acetamidophenyl Moiety: The acetamidophenyl group can be attached through a nucleophilic substitution reaction, where an appropriate nucleophile reacts with a halogenated precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the acetamidophenyl moiety or the cyclopropane ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the compound to reduce functional groups such as the carboxamide or the acetamidophenyl moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane ring or the acetamidophenyl moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the acetamidophenyl moiety or the cyclopropane ring.
Reduction Products: Reduced forms of the carboxamide or acetamidophenyl moiety.
Substitution Products: Compounds with substituted functional groups on the cyclopropane ring or the acetamidophenyl moiety.
Aplicaciones Científicas De Investigación
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored
Propiedades
Número CAS |
2193725-87-8 |
|---|---|
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.3 |
Pureza |
90 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B6281098.png)

